![molecular formula C19H28N6O B5599128 2-[2-(1H-imidazol-4-yl)ethyl]-8-[(1-methyl-1H-imidazol-2-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5599128.png)

2-[2-(1H-imidazol-4-yl)ethyl]-8-[(1-methyl-1H-imidazol-2-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

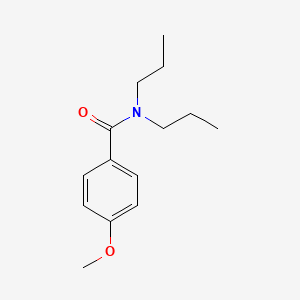

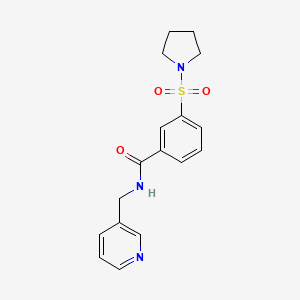

The chemical compound is part of a broader class of molecules that include diazaspiro[5.5]undecane derivatives. These compounds are noted for their diverse range of applications in pharmaceuticals and material science due to their unique structural features and chemical properties.

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives typically involves complex organic synthesis techniques. A common method for the synthesis of such compounds includes cascade cyclization reactions, as demonstrated by Islam et al. (2017), where they developed a methodology for synthesizing 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones via cascade cyclization of [5+1] double Michael addition reaction of N,N-dimethylbarbituric acid with derivatives of diaryldivinylketones (Islam et al., 2017).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives, including the compound , has been elucidated using techniques like X-ray crystallography and NMR spectroscopy. For instance, studies have shown the importance of intermolecular hydrogen bonding and π–π stacking interactions in determining the crystal packing of these compounds (Aggarwal et al., 2014).

Chemical Reactions and Properties

Diazaspiro[5.5]undecane derivatives participate in various chemical reactions due to their reactive sites, which include the imidazole and the spirocyclic units. These reactions can lead to a wide array of products with potential pharmaceutical applications. Chemical properties such as reactivity towards electrophiles and nucleophiles, and their behavior in condensation reactions, highlight the synthetic versatility of these compounds.

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecane derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular arrangement and substituent effects. Studies like those by Goubert et al. (2007) explore synthetic approaches towards diazaspiroketal frameworks, shedding light on the challenges and considerations in manipulating the physical properties of these molecules (Goubert et al., 2007).

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

Researchers have developed efficient synthesis methods for nitrogen-containing spiro heterocycles, including derivatives of the compound , via catalyst-free reactions. These methods achieve high yields in short reaction times, highlighting the compound's relevance in organic chemistry for creating complex molecular structures with potential applications in materials science and medicinal chemistry (Aggarwal, Vij, & Khurana, 2014). Similarly, intramolecular spirocyclization techniques have been utilized to construct diazaspiro[5.5]undecane derivatives, demonstrating the versatility of these compounds in synthetic chemistry (Parameswarappa & Pigge, 2011).

Structural and Physical Properties

The structural and thermodynamic properties of diazaspiro[5.5] derivatives have been extensively studied, revealing insights into their crystal packing, hydrogen bonding, and potential for material science applications. For instance, crystal structure analysis has confirmed specific spatial arrangements and interactions, which are crucial for understanding the compound's behavior in various conditions (Zeng, Wang, & Zhang, 2021).

Potential Applications in Material Science

Diazaspiro[5.5]undecane derivatives have shown promise in material science due to their unique structural features. For example, the development of novel bis-triazenes and their characterization underscore the compound's utility in creating materials with specific optical or electronic properties, which could be beneficial in developing new sensors, catalysts, or pharmaceutical agents (Peori, Vaughan, & Hooper, 1998).

Eigenschaften

IUPAC Name |

2-[2-(1H-imidazol-5-yl)ethyl]-8-[(1-methylimidazol-2-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N6O/c1-23-10-7-21-17(23)12-24-8-2-5-19(13-24)6-3-18(26)25(14-19)9-4-16-11-20-15-22-16/h7,10-11,15H,2-6,8-9,12-14H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFNNQZLETUOWTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1CN2CCCC3(C2)CCC(=O)N(C3)CCC4=CN=CN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(1H-imidazol-4-yl)ethyl]-8-[(1-methyl-1H-imidazol-2-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[({[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}amino)methyl]-5,8-dimethylquinolin-4-ol](/img/structure/B5599052.png)

![3-{[3-cyclopropyl-1-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}phenol](/img/structure/B5599059.png)

![N-{(3S*,4R*)-1-[(3-chloro-2-thienyl)carbonyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5599063.png)

![3,4-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5599066.png)

![1-{3-fluoro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5599072.png)

![5-[2-(1-azepanyl)-2-oxoethyl]-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5599101.png)

![2-[(5-methyl-2-furoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B5599114.png)

![3-allyl-5-(3-nitrophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5599135.png)